molecular formula C24H17FN2O4S B2916199 Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-01-2

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2916199
CAS No.: 865198-01-2
M. Wt: 448.47
InChI Key: YHYJDAAJMBNWAU-LCUIJRPUSA-N
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Description

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate: is a complex organic compound with a molecular structure that includes multiple functional groups such as benzoyl, imino, fluoro, and benzothiazol[_{{{CITATION{{{_1{Buy Methyl 2-2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the reaction of 4-benzoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 6-fluoro-1,3-benzothiazol-3-ylamine in the presence of a base such as triethylamine to form the imine intermediate. Finally, the imine is esterified with methyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the imine group can lead to the formation of an amine.

  • Substitution: : The fluorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its biological activity could be explored for therapeutic purposes.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors, and the pathways involved might involve modulation of biochemical processes.

Comparison with Similar Compounds

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate: can be compared with other benzothiazole derivatives, such as benzothiazole-2-carboxylic acid and benzothiazole-2-thiol . Its uniqueness lies in the presence of the fluoro group and the specific benzoyl substituents, which can influence its chemical reactivity and biological activity.

List of Similar Compounds

  • Benzothiazole-2-carboxylic acid

  • Benzothiazole-2-thiol

  • Methyl-2-benzoylbenzoate

  • 2-Benzoylbenzoic acid, methyl ester

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c1-31-21(28)14-27-19-12-11-18(25)13-20(19)32-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJDAAJMBNWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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